

Cesium-138: A Technical Overview of its Isotopic Properties and Characteristics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cesium-138

Cat. No.: B1237778

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium-138 (^{138}Cs) is a radioactive isotope of the element cesium, a member of the alkali metal group. With a short half-life, it is a subject of interest in nuclear physics and has potential applications in various research settings. This document provides a comprehensive overview of the core isotopic properties and characteristics of **Cesium-138**, intended to serve as a technical guide for researchers, scientists, and professionals in drug development.

Isotopic Properties

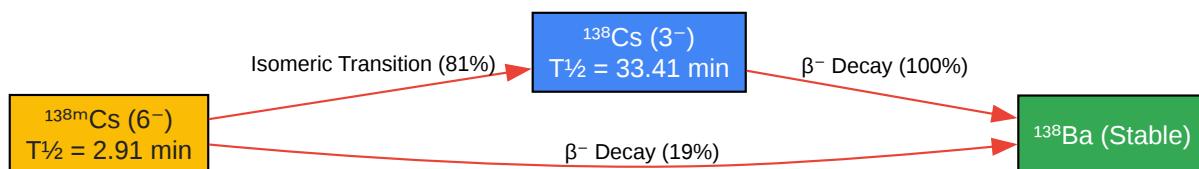
The fundamental properties of **Cesium-138** and its metastable isomer, **Cesium-138m**, are summarized below. These values represent a synthesis of data from various nuclear science databases and publications.

Core Properties of Cesium-138

Property	Value	Unit
Atomic Number (Z)	55	-
Mass Number (A)	138	-
Neutron Number (N)	83	-
Atomic Mass	$137.9110105 \pm 0.0000103$	amu
Mass Excess	-82893.139 ± 9.572	keV
Binding Energy	1153706.249 ± 9.574	keV
Nuclear Spin	3-	-
Half-Life	33.41 ± 0.01 ^{[1][2]} , 32.2 ± 0.1 ^[1] , 32.5 ± 0.2 ^[3]	minutes
Decay Constant (λ)	3.4578e-04	s^{-1}
Decay Mode	β^- (Beta Decay)	-
Decay Product	^{138}Ba (Barium-138)	-
Beta Decay Energy	5374.034 ± 9.095 ^[4]	keV
Mean Electron Energy	1.24621 ^[2]	MeV
Mean Photon Energy	2.36111 ^[2]	MeV

Properties of Metastable Cesium-138m

Cesium-138 possesses a metastable state, designated as $^{138\text{m}}\text{Cs}$, with distinct properties.


Property	Value	Unit
Excitation Energy	80[4]	keV
Nuclear Spin	6-	-
Half-Life	$2.91 \pm 0.08[1]$	minutes
Decay Modes	Isomeric Transition (IT) to ^{138}Cs (81%)[4], β^- Decay to ^{138}Ba (19%)[4]	-
Isomeric Transition Decay Energy	0.080[4]	MeV
Beta Decay Energy	5.453[4]	MeV

Decay Characteristics and Pathway

Cesium-138 primarily undergoes beta-minus (β^-) decay, transforming into the stable isotope Barium-138. The decay process involves the emission of a beta particle (an electron) and an antineutrino.

The metastable isomer, **Cesium-138m**, has two decay pathways. The predominant mode is an isomeric transition (IT) to the ground state of **Cesium-138**, releasing energy in the form of gamma rays or conversion electrons. A smaller fraction of **Cesium-138m** decays directly to Barium-138 via beta decay.[1][4]

The following diagram illustrates the decay pathway of **Cesium-138**.

[Click to download full resolution via product page](#)

Decay pathway of **Cesium-138** and its metastable isomer.

Production of Cesium-138

Cesium-138 is a notable fission product resulting from the nuclear fission of heavy elements such as Uranium-235.^[1] In nuclear reactors, the fission of uranium fuel produces a wide range of isotopes, including various cesium isotopes. The isolation of **Cesium-138** from other fission products typically requires sophisticated radiochemical separation techniques.

Experimental Protocols and Methodologies

Detailed, standardized experimental protocols for **Cesium-138** are not broadly published and are often specific to the experimental design. However, the characterization and measurement of **Cesium-138** and its decay products rely on established principles of radiation detection and analysis.

Beta Counting

Principle: Beta counting is used to quantify the amount of beta-emitting radionuclides, such as **Cesium-138**. Detectors like gas-filled proportional counters or liquid scintillation counters are employed.^{[5][6]} When a beta particle passes through the detector, it ionizes the medium (gas or liquid scintillator), creating a measurable electrical pulse. The rate of these pulses is proportional to the activity of the sample.

General Methodology:

- **Sample Preparation:** A sample containing **Cesium-138** is prepared in a suitable geometry for the detector. For liquid scintillation counting, the sample is dissolved in a scintillator cocktail.
- **Detection:** The sample is placed in the detector, which is shielded to reduce background radiation.
- **Data Acquisition:** The detector records the number of beta events over a set period.
- **Analysis:** The count rate is corrected for background radiation, detector efficiency, and sample geometry to determine the absolute activity of **Cesium-138** in the sample.

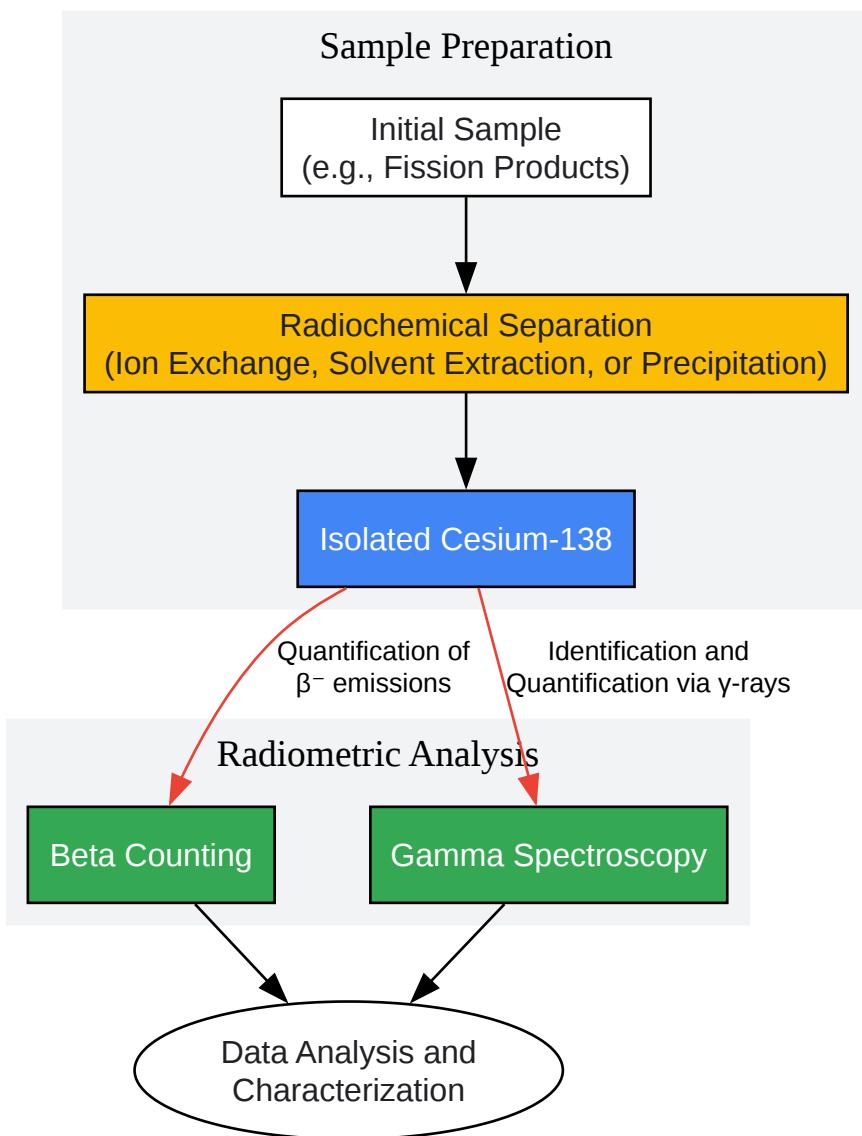
Gamma Spectroscopy

Principle: Gamma spectroscopy is a non-destructive technique used to identify and quantify gamma-emitting radionuclides.^{[7][8][9]} The decay of **Cesium-138** and its daughter products can result in the emission of gamma rays with specific energies. A gamma-ray spectrometer measures the energy distribution of these gamma rays, producing a spectrum with characteristic peaks.^{[8][9]}

General Methodology:

- **Detection:** A sample is placed near a gamma-ray detector, typically a high-purity germanium (HPGe) or sodium iodide (NaI) scintillation detector.^[8]
- **Spectrum Acquisition:** The detector and associated electronics collect and sort the gamma-ray events by energy, building a gamma-ray spectrum.
- **Peak Analysis:** The resulting spectrum is analyzed to identify the energies of the gamma-ray peaks. Each peak corresponds to a specific nuclear transition, allowing for the identification of the isotopes present. The area under each peak is proportional to the activity of the corresponding isotope.

Radiochemical Separation


Principle: To accurately measure **Cesium-138**, it often needs to be separated from other radioactive isotopes present in a sample. Radiochemical separation techniques exploit the chemical properties of cesium to isolate it.

General Methodologies:

- **Ion Exchange Chromatography:** This is a widely used method for separating cesium from other elements. The sample is passed through a column containing an ion-exchange resin that selectively binds cesium ions.^[10]
- **Solvent Extraction:** This technique involves the use of two immiscible liquids (typically an aqueous and an organic phase) to separate ions based on their relative solubilities in each phase. Specific organic ligands can be used to selectively extract cesium into the organic phase.^[10]

- Precipitation: Cesium can be selectively precipitated from a solution by adding specific reagents. For example, sodium tetraphenylborate is known to precipitate cesium.[11]

The following diagram illustrates a generalized workflow for the analysis of **Cesium-138**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Cesium-138 | 15758-29-9 [smolecule.com]
- 2. mirdsoft.org [mirdsoft.org]
- 3. Cesium-138 - isotopic data and properties [chemlin.org]
- 4. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 5. researchgate.net [researchgate.net]
- 6. Principles of gross alpha and beta radioactivity detection in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gamma spectroscopy - Wikipedia [en.wikipedia.org]
- 8. microbenotes.com [microbenotes.com]
- 9. Gamma spectroscopy - Wikipedia, the free encyclopedia [tp.physique.usherbrooke.ca]
- 10. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 11. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Cesium-138: A Technical Overview of its Isotopic Properties and Characteristics]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1237778#cesium-138-isotopic-properties-and-characteristics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com